L-Iditol hexaacetate

説明

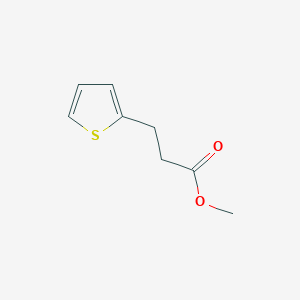

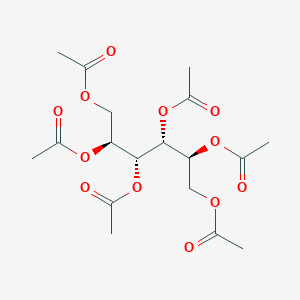

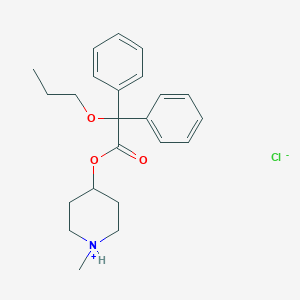

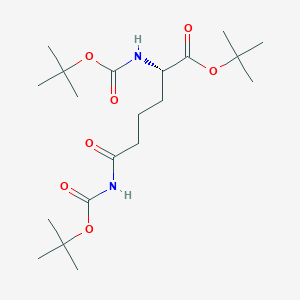

L-Iditol hexaacetate is a compound with the molecular formula C18H26O12 . It has an average mass of 434.392 Da and a monoisotopic mass of 434.142426 Da . It is useful in organic synthesis .

Molecular Structure Analysis

The molecular structure of L-Iditol hexaacetate consists of 18 carbon atoms, 26 hydrogen atoms, and 12 oxygen atoms . It has 4 defined stereocentres .科学的研究の応用

Drug Discovery and Development : A study by Shively and Conrad (1976) in "Biochemistry" highlights the production of L-idosyl 2-sulfate, a labile compound to 0.1 N HCl at 100 degrees C, indicating its potential role in drug discovery and development (Shively & Conrad, 1976).

Synthesis of Polyhydroxylated Piperidines and Azepanes : Poitout, Merrer, and Depezay (1994) in "Tetrahedron Letters" described using D-mannitol and L-iditol bis-epoxides as substrates for synthesizing polyhydroxylated piperidines and azepanes, leading to the preparation of 1-deoxynojirimycin and analogues (Poitout, Merrer, & Depezay, 1994).

Extracellular Polysaccharide Research : Stack, Plattner, and Ĉoté (1988) in "Fems Microbiology Letters" found that L-iduronic acid, a constituent of extracellular polysaccharide produced by Butyrivibrio fibrisolvens strain X6C61, involves iditol hexaacetate as an artifact in neutral sugar analysis (Stack, Plattner, & Ĉoté, 1988).

Organic Synthesis and Biosynthesis : Kopf et al. (1994) in "Carbohydrate Research" explored the unique 1,3-parallel interactions in meso-d-glycero-l-altro-heptitol and its derived heptaacetates, suggesting applications in organic synthesis and biosynthesis (Kopf et al., 1994).

Monosaccharide Laxatives for Constipation : Oosaka (2009) in "Yakugaku Zasshi" discussed how rare sugar alcohols like D-talitol and L-iditol exhibit a laxative effect in mice, suggesting their potential as monosaccharide laxatives for treating constipation (Oosaka, 2009).

Asymmetric Hydrogenation Catalyst : Bakos, Heil, and Markó (1983) in the "Journal of Organometallic Chemistry" reported on a chiral 1,4-diphosphine derived from L-iditol, which acts as an asymmetric hydrogenation catalyst for dehydroamino acids (Bakos, Heil, & Markó, 1983).

Muscarine-Like Biological Activity Research : Kuszmann and Pelczer (1981) in "Carbohydrate Research" found that 1,6-diamino-2,5-anhydro-1,6-dideoxy-l-iditol and its derivatives do not exhibit muscarine-like biological activity, indicating a potential starting point for further research (Kuszmann & Pelczer, 1981).

Conformation and Configuration Analysis : Sohár, Feher, and Toldy (1981) in "Magnetic Resonance in Chemistry" detailed the stable conformation and configuration of dibenzylidene-L-iditol isomers, as determined by 1H and 13C NMR spectroscopy (Sohár, Feher, & Toldy, 1981).

Illicit Drug Production Analysis : El-Haj, Al-Amri, and Ali (2004) in "Forensic Science International" identified mannitol hexaacetate as an ingredient in some brown illicit drug seizures, suggesting a specific production process in a trafficking organization (El-Haj, Al-Amri, & Ali, 2004).

特性

IUPAC Name |

[(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVBTKVPPOFGAT-WNRNVDISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Iditol hexaacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate](/img/structure/B19668.png)